molecular formula C18H16FN3O5S2 B14731487 N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide CAS No. 6119-32-0

N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide

Cat. No.: B14731487
CAS No.: 6119-32-0
M. Wt: 437.5 g/mol
InChI Key: FDJPRDVBUKHBLM-UHFFFAOYSA-N
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Description

N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position. The carbamoyl moiety at the 2-position of the thiazole ring is further linked to a 2-fluorobenzenesulfonamide group. This structure combines electron-rich aromatic systems (methoxy groups), a sulfonamide pharmacophore, and a fluorine atom, which collectively influence its physicochemical and biological properties.

Properties

CAS No.

6119-32-0

Molecular Formula

C18H16FN3O5S2

Molecular Weight

437.5 g/mol

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)sulfonylurea

InChI

InChI=1S/C18H16FN3O5S2/c1-26-14-8-7-11(9-15(14)27-2)13-10-28-18(20-13)21-17(23)22-29(24,25)16-6-4-3-5-12(16)19/h3-10H,1-2H3,(H2,20,21,22,23)

InChI Key

FDJPRDVBUKHBLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=CC=C3F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, and the sulfonamide group is added through a sulfonation reaction followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1,3-Thiazole 3,4-Dimethoxyphenyl, 2-fluorobenzenesulfonamide ~425* Potential kinase inhibition (inferred)
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide 1,3-Thiazole 3,4-Dimethoxyphenyl, pyrazine-2-carboxamide 342.4 High topological polar surface area (115 Ų)
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 1,3-Thiazole Phenyl, 4-chlorobenzamide ~319† Anti-inflammatory (59% inhibition in carrageenan assay)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl ~329‡ Neuroprotective or dopaminergic activity (inferred)

*Estimated based on molecular formula C₁₈H₁₈FN₃O₅S₂. †Calculated from molecular formula C₁₆H₁₂ClN₃OS. ‡Calculated from molecular formula C₁₇H₁₉NO₃.

Key Observations :

  • Thiazole vs. Benzamide Cores : The thiazole-based compounds (target, 5c, ) exhibit distinct electronic profiles compared to benzamide derivatives like Rip-B. Thiazoles often enhance metabolic stability and bioavailability due to their aromaticity and hydrogen-bonding capabilities .
  • Substituent Impact : The 3,4-dimethoxyphenyl group, common in the target compound and , contributes to π-π stacking interactions in biological targets, while the 2-fluorobenzenesulfonamide group may enhance solubility and target binding (e.g., kinase inhibition) compared to carboxamide analogues .

Pharmacological Activity

  • Anti-Inflammatory Activity : Compound 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) demonstrated 59% inhibition in a carrageenan-induced edema assay, outperforming other analogues in its series. The absence of sulfonamide groups in 5c suggests that anti-inflammatory effects may rely on halogenated benzamide substituents rather than sulfonamide motifs .
  • Neuroprotection : Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) shares the 3,4-dimethoxyphenyl group with the target compound but lacks a thiazole core. Its benzamide structure aligns with dopamine receptor ligands, hinting at divergent biological targets compared to sulfonamide-containing thiazoles .

Physicochemical Properties

  • Solubility and Bioavailability : The pyrazine carboxamide in (topological polar surface area = 115 Ų) suggests lower membrane permeability compared to the target compound’s sulfonamide group, which balances polarity and lipophilicity.
  • Molecular Weight : The target compound’s higher molecular weight (~425 g/mol) may limit blood-brain barrier penetration compared to lighter analogues like Rip-B (~329 g/mol) .

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